维沙麦考盐酸盐

描述

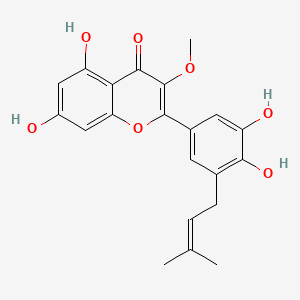

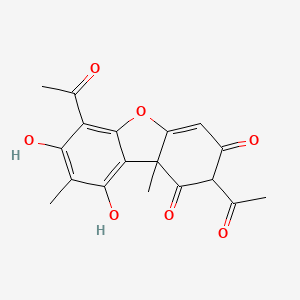

Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .

Synthesis Analysis

The synthesis of Vesamicol hydrochloride involves the use of a nitrophenyl-piperazine scaffold that induces motor defects rapidly in the model nematode Caenorhabditis elegans . It’s possible to create Nemacol analogs that maintain potent in vivo activity while lowering their affinity to the mammalian VAChT 10-fold .Chemical Reactions Analysis

Vesamicol causes a non-competitive and reversible block of the intracellular transporter VAChT responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . This transport process is driven by a proton gradient between cell organelles and the cytoplasm .Physical And Chemical Properties Analysis

Vesamicol hydrochloride has a molecular formula of C17H26ClNO and a molecular weight of 295.85 g/mol . It is a solid substance .科学研究应用

神经递质识别和抑制

维沙麦考盐酸盐在神经递质的识别和抑制中起着至关重要的作用 . 它是一种强效的乙酰胆碱转运抑制剂,可抑制乙酰胆碱进入胆碱能神经末梢的突触小泡 . 这使其成为调节中枢神经系统记忆、动机、觉醒和注意力的关键因素 .

阿尔茨海默病研究

乙酰胆碱信号传导的降低与多种病理状况密切相关,例如阿尔茨海默病 . 鉴于阿尔茨海默病通常与胆碱能神经元退化有关,维沙麦考的放射性标记类似物有可能应用于阿尔茨海默病的早期诊断 .

重症肌无力研究

维沙麦考盐酸盐也与重症肌无力的研究有关,重症肌无力是一种长期的神经肌肉疾病。 突触小泡乙酰胆碱转运蛋白 (VAChT) 的基因变异会导致人类的先天性肌无力综合征,而维沙麦考会抑制该转运蛋白 .

兰伯特-伊顿肌无力综合征研究

兰伯特-伊顿肌无力综合征是另一种与乙酰胆碱信号传导降低相关的疾病,也可以使用维沙麦考盐酸盐进行研究 .

药物开发

正在研究维沙麦考的抑制机制,以指导随后开发药物的努力 . 人类 VAChT 与维沙麦考复合物的冷冻电镜 (cryo-EM) 结构为阐明 VAChT 如何识别其底物和抑制剂提供了结构框架 .

肿瘤成像

维沙麦考类似物,(+)-2-[4-(4-碘苯基)哌啶基]环己醇,已被制备为一种可能的肿瘤成像剂 . 这突出了维沙麦考盐酸盐在癌症研究中的潜力。

作用机制

Target of Action

Vesamicol hydrochloride primarily targets the Vesicular Acetylcholine Transporter (VAChT) . VAChT is an intracellular transporter responsible for carrying newly synthesized acetylcholine (ACh) into secretory vesicles in the presynaptic nerve terminal .

Mode of Action

Vesamicol hydrochloride acts by inhibiting acetylcholine uptake into synaptic vesicles, thereby reducing its release . It causes a non-competitive and reversible block of the intracellular transporter VAChT . This blockage leads to a decrease in acetylcholine release as the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm, is disrupted .

Biochemical Pathways

The primary biochemical pathway affected by Vesamicol hydrochloride is the cholinergic pathway. By blocking the VAChT, Vesamicol hydrochloride disrupts the normal functioning of this pathway. The disruption leads to a decrease in the apparent activity of cholinergic neurons . This is because the blockage of acetylcholine loading leads to empty vesicles fusing with neuron membranes, decreasing ACh release .

Result of Action

The primary molecular effect of Vesamicol hydrochloride’s action is the reduction of acetylcholine release from presynaptic nerve terminals . This results in a decrease in the activity of cholinergic neurons . On a cellular level, this can lead to changes in neuronal communication and potentially impact various physiological processes that rely on cholinergic signaling.

Action Environment

The action, efficacy, and stability of Vesamicol hydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment can affect the proton gradient that drives the transport process of VAChT . .

未来方向

属性

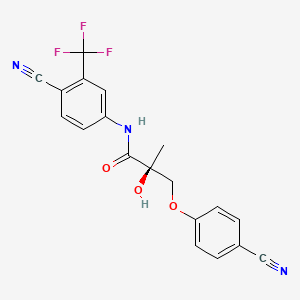

IUPAC Name |

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUHVMJVWOYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22232-64-0 (Parent) | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40923401 | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23965-53-9, 120447-62-3 | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VESAMICOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。